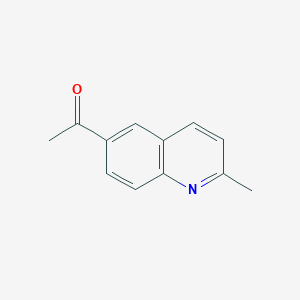

1-(2-Methylquinolin-6-yl)ethanone

Descripción general

Descripción

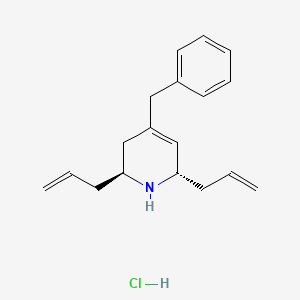

1-(2-Methylquinolin-6-yl)ethanone, also known as 2-Me-6-MQA, is an organic compound with the chemical formula C13H11NO . It is a yellow solid with a distinct odor . This compound is mainly used as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

Quinoline derivatives are synthesized using various methods. One common approach involves the condensation of primary aryl amines with 1,3-diketones or β-keto-aldehydes . The resulting enamine intermediate is then heated in a strong acid, leading to cyclodehydration and the formation of the quinoline nucleus .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H11NO . The InChI code for this compound is 1S/C12H11NO/c1-8-3-4-11-7-10 (9 (2)14)5-6-12 (11)13-8/h3-7H,1-2H3 .Chemical Reactions Analysis

Quinoline derivatives, including this compound, exhibit a wide range of biological activities due to their ability to undergo various chemical reactions . For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 185.23 . The compound should be stored in a dry place at room temperature .Aplicaciones Científicas De Investigación

Antioxidant and Anti-Diabetic Properties

1-(2-Methylquinolin-6-yl)ethanone and its derivatives, such as chloroquinoline derivatives, have been studied for their antioxidant activities. These compounds show potential in reducing high glucose levels in the human body, indicating their usefulness as anti-diabetic agents. Additionally, molecular docking studies suggest their effectiveness in inhibiting Glycogen Phosphorylase, a protein associated with diabetes (Murugavel, Stephen, Subashini, Ananthakrishnan, 2017).

Antibacterial and Antifungal Activities

A series of arylsulfonamide-based quinolines, including derivatives of this compound, have shown considerable antibacterial and antifungal activities. These compounds, when tested against various strains of bacteria and fungi, exhibited significant inhibitory effects, highlighting their potential in developing new antimicrobial agents (Kumar, Vijayakumar, 2017).

Synthesis and Structural Analysis

The synthesis and structural elucidation of this compound derivatives are critical for understanding their chemical properties and potential applications. Techniques like FT-IR, NMR, Mass spectra, and X-ray diffraction studies are employed for this purpose. These comprehensive studies aid in the development of new compounds with desired biological activities (Murugavel, Stephen, Subashini, Reddy, Ananthakrishnan, 2016).

Antimicrobial Agents

Derivatives of this compound have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential use in treating infectious diseases (Raju, Mahesh, Manjunath, Venkata, Ramana, 2016).

Antituberculosis Activity

Some derivatives of this compound have been synthesized and evaluated for their antituberculosis activity. These compounds exhibited notable inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, Sriram, 2011).

Mecanismo De Acción

Target of Action

Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . These include pathways related to inflammation, cancer, viral infections, and more .

Pharmacokinetics

The compound’s molecular weight is 18523 , which is within the optimal range for drug-like molecules and may suggest good bioavailability

Result of Action

Given the wide range of biological activities of quinoline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and pathway it affects.

Action Environment

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-methylquinolin-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8-3-4-11-7-10(9(2)14)5-6-12(11)13-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGYXRRYHRPACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)

![3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B3086809.png)

![2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3086853.png)

![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3086864.png)